molecular formula C23H28N2O5 B4592798 3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B4592798
M. Wt: 412.5 g/mol
InChI Key: LKABHZWTHHEMMI-UHFFFAOYSA-N
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Description

3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.19982200 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Organic Synthesis and Derivatives : Research in organic chemistry includes the synthesis of complex molecules like benzamide derivatives, which are crucial for developing pharmaceuticals and materials. For example, the synthesis of novel benzodifuranyl compounds and their derivatives as anti-inflammatory and analgesic agents showcases the importance of benzamide scaffolds in medicinal chemistry (Abu‐Hashem, 2020).

  • Pharmacological Activities : Benzamide derivatives have been studied for their enzyme inhibition activity, highlighting their potential in drug discovery for treating diseases related to enzyme malfunction (Abbasi et al., 2014).

Material Science and Nanotechnology

  • Organogels and Molecular Aggregates : The study of organogels based on perylenetetracarboxylic diimides demonstrates the role of benzamide derivatives in forming molecular aggregates with potential applications in materials science, specifically in the development of novel organogels with unique properties (Wu et al., 2011).

Antimicrobial and Antiviral Research

  • Antimicrobial and Antiviral Activities : The development of 1,2,4-triazole derivatives from benzamide compounds has shown promising results in antimicrobial activities, suggesting potential applications in combating bacterial infections (Mange et al., 2013).

Properties

IUPAC Name

3-[[4-(2-ethoxyethoxy)benzoyl]amino]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-2-28-13-14-30-20-10-8-17(9-11-20)23(27)25-19-6-3-5-18(15-19)22(26)24-16-21-7-4-12-29-21/h3,5-6,8-11,15,21H,2,4,7,12-14,16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKABHZWTHHEMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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